molecular formula C8H11N3O2 B114796 2-(Isopropylamino)pyrimidine-5-carboxylic acid CAS No. 148741-64-4

2-(Isopropylamino)pyrimidine-5-carboxylic acid

Cat. No.: B114796
CAS No.: 148741-64-4
M. Wt: 181.19 g/mol
InChI Key: KHKCJJIQFAWEGW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)pyrimidine-5-carboxylic acid is a valuable chemical intermediate in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine ring, a privileged scaffold in pharmaceuticals, which is functionalized with both a carboxylic acid and an isopropylamino group. This bifunctionality makes it a versatile building block for the synthesis of more complex target molecules. Researchers primarily utilize this compound in the design and construction of potential kinase inhibitors, as the aminopyrimidine motif is a common hinge-binding element in many small-molecule ATP-competitive inhibitors. The carboxylic acid group allows for further derivatization through amide coupling or other reactions, enabling the rapid exploration of structure-activity relationships (SAR). As such, it serves as a critical starting material in hit-to-lead and lead optimization campaigns aimed at developing new therapeutic agents for diseases like cancer and inflammatory disorders. Its application is foundational in constructing compound libraries for high-throughput screening against a variety of biological targets.

Properties

IUPAC Name

2-(propan-2-ylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5(2)11-8-9-3-6(4-10-8)7(12)13/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKCJJIQFAWEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599288
Record name 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148741-64-4
Record name 2-[(Propan-2-yl)amino]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylsulphonyl-Pyrimidine Intermediate Synthesis

The substitution of a methylsulphonyl group at position 2 with isopropylamine represents a high-yield pathway to 2-isopropylaminopyrimidine derivatives. As detailed in GB2053211A , 2-methylsulphonyl-pyrimidine is synthesized via controlled chlorination of 2-methylthio-pyrimidine. By adjusting reaction conditions to −5°C to 0°C and slow chlorine bubbling, the oxidation yield improves to 90% compared to the historical 50%. This intermediate serves as a critical substrate for subsequent amination.

Reaction Conditions for Methylsulphonyl Formation

ParameterOptimal ValueYield Improvement
Temperature−5°C to 0°C90% vs. 50%
Chlorine Flow RateSlow, controlledReduced byproducts

Solvent-Free Amination with Isopropylamine

Refluxing 2-methylsulphonyl-pyrimidine with excess isopropylamine in the absence of solvent achieves quantitative substitution at position 2. The reaction proceeds via an SNAr mechanism, exploiting the electron-withdrawing sulfonyl group to activate the pyrimidine ring. Thin-layer chromatography (TLC) confirms completion within 1 hour, with the product isolated via pH adjustment and solvent extraction.

Key Advantages of Solvent-Free Amination

  • Yield: 100% conversion.

  • Purity: Minimal purification required due to absence of competing side reactions.

  • Scalability: Demonstrated at 20 mL scale with consistent results.

Cyano-to-Carboxylic Acid Conversion at Position 5

Saponification of 5-Cyano Derivatives

The introduction of a carboxylic acid at position 5 is commonly achieved through saponification of a pre-installed cyano group. US3523119A outlines a robust protocol using 75% sulfuric acid under reflux, converting 5-cyano-pyrimidines to carboxylic acids with high efficiency. For example, heating 4-(3’-trifluoromethylanilino)-5-cyano pyrimidine with sulfuric acid for 8 hours yields the corresponding carboxylic acid in crystalline form after neutralization.

Optimized Saponification Parameters

ConditionValueOutcome
Acid Concentration75% H₂SO₄Complete conversion
Reaction Time8 hoursHigh crystallinity
WorkuppH 6.3 adjustment98% recovery

Alternative Alkaline Hydrolysis

While sulfuric acid is preferred for electron-deficient pyrimidines, alcoholic alkali metal hydroxides (e.g., NaOH in ethanol) offer a milder alternative for acid-sensitive intermediates. This method avoids ring degradation but may require extended reaction times (12–24 hours).

Integrated Synthetic Routes to 2-(Isopropylamino)pyrimidine-5-carboxylic Acid

Sequential Functionalization Strategy

Combining the above methodologies, a two-step route emerges:

  • Synthesis of 2-Isopropylamino-pyrimidine-5-carbonitrile

    • Start with 2-methylthio-pyrimidine-5-carbonitrile, oxidize to the sulfonyl derivative, and substitute with isopropylamine.

  • Saponification to Carboxylic Acid

    • Treat the nitrile with 75% H₂SO₄ to yield the target compound.

Hypothetical Reaction Pathway

\ceC5H3N3S2-Methylthio-pyrimidine-5-carbonitrileCl2,5COxidation\ceC5H3N3O2S2-Methylsulphonyl-pyrimidine-5-carbonitrileRefluxIsopropylamine\ceC8H11N52-Isopropylamino-pyrimidine-5-carbonitrileH2SO4Saponification\ceC8H11N3O22-(Isopropylamino)pyrimidine-5-carboxylic acid\underset{\text{2-Methylthio-pyrimidine-5-carbonitrile}}{\ce{C5H3N3S}} \xrightarrow[\text{Cl}_2, -5^\circ \text{C}]{\text{Oxidation}} \underset{\text{2-Methylsulphonyl-pyrimidine-5-carbonitrile}}{\ce{C5H3N3O2S}} \xrightarrow[\text{Reflux}]{\text{Isopropylamine}} \underset{\text{2-Isopropylamino-pyrimidine-5-carbonitrile}}{\ce{C8H11N5}} \xrightarrow[\text{H2SO4}]{\text{Saponification}} \underset{\text{this compound}}{\ce{C8H11N3O2}}

Challenges and Mitigation Strategies

  • Regioselectivity: Competing substitution at other pyrimidine positions is minimized using bulky amines and electron-deficient intermediates.

  • Intermediate Stability: 5-Cyano derivatives require anhydrous conditions to prevent premature hydrolysis during amination.

Alternative Approaches: Cascade Reactions and Ring Functionalization

Direct Ring Synthesis with Pre-Functionalized Groups

Comparative Analysis of Methodologies

Table 1: Efficiency of Key Synthetic Steps

StepMethodYieldTimeScalability
Sulfonyl FormationCl₂ oxidation at −5°C90%1 hrHigh
AminationSolvent-free reflux100%1 hrHigh
Saponification75% H₂SO₄ reflux98%8 hrModerate
Alkaline HydrolysisNaOH/EtOH85%24 hrLow

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Antiphlogistic and Analgesic Properties

Research indicates that pyrimidine derivatives, including 2-(isopropylamino)pyrimidine-5-carboxylic acid, possess valuable antiphlogistic (anti-inflammatory) and analgesic (pain-relieving) properties. These compounds are believed to inhibit certain pathways involved in inflammation and pain signaling, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Inhibition of Receptor Tyrosine Kinases

Recent studies have highlighted the role of pyrimidine derivatives in inhibiting receptor tyrosine kinases, such as the colony-stimulating factor-1 receptor (CSF1R). This inhibition can potentially lead to therapeutic applications in treating various cancers and autoimmune disorders. The structure-activity relationship (SAR) studies indicate that modifications in the pyrimidine structure can enhance selectivity and potency against specific kinases .

Autoimmune Diseases

The compound has shown promise in preclinical studies for its ability to modulate immune responses. It may be effective in treating autoimmune conditions by blocking intracellular signal transduction pathways that lead to T-cell activation and inflammation .

Cancer Therapy

Given its activity against receptor tyrosine kinases, there is potential for this compound to be developed as a targeted therapy for certain cancers. The selectivity observed in various studies suggests that this compound could minimize side effects commonly associated with traditional chemotherapy .

Case Studies

StudyFocusFindings
Patent US3523119Synthesis of Pyrimidine DerivativesDescribes an efficient method for producing substituted pyrimidine carboxylic acids with high yields. Highlights the antiphlogistic properties of these compounds .
PMC10226129CSF1R InhibitionInvestigates a series of pyrrolopyrimidines, noting that structural modifications can enhance potency against CSF1R, relevant for autoimmune diseases .
AU726058B2Immunoinflammatory ConditionsDiscusses compounds that block intracellular signaling pathways, suggesting potential applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 2-(isopropylamino)pyrimidine-5-carboxylic acid with its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Functional Groups Solubility Trends Reference
This compound Isopropylamino (C3H7NH-) at C2 C8H11N3O2 209.23 -NH-iPr, -COOH Moderate (polarity balance)
2-Aminopyrimidine-5-carboxylic acid Amino (-NH2) at C2 C5H5N3O2 139.11 -NH2, -COOH High (polar)
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid Trifluoromethyl (-CF3) at C2 C6H3F3N2O2 192.10 -CF3, -COOH Low (hydrophobic CF3)
4-[(2-Ethoxyethyl)amino]-2-isopropylpyrimidine-5-carboxylic acid Ethoxyethylamino at C4, isopropyl at C2 C12H19N3O3 253.30 -OCH2CH2NH-, -NH-iPr, -COOH High (ethoxy enhances H2O solubility)
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid Methyl at C4, sulfanyl (-SH) at C2 C6H6N2O2S 170.19 -SH, -COOH Moderate (SH increases acidity)

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The isopropylamino group (-NH-iPr) in the target compound is moderately electron-donating, enhancing basicity at the pyrimidine ring compared to electron-withdrawing groups like -CF3 .
  • Solubility: The carboxylic acid group (-COOH) confers water solubility, but bulky substituents (e.g., -CF3, -NH-iPr) reduce it. Ethoxyethylamino derivatives exhibit higher solubility due to ether linkages .

Biological Activity

2-(Isopropylamino)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

  • Chemical Structure : The compound features a pyrimidine ring substituted with an isopropylamino group and a carboxylic acid functional group. Its chemical formula is C8_{8}H10_{10}N2_{2}O2_{2}.
  • CAS Number : 148741-64-4.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, suggesting potential applications in anti-inflammatory therapies.
  • Cell Signaling Modulation : It may also influence cellular signaling pathways and gene expression, affecting immune responses and cellular metabolism.

Biological Activities

The compound exhibits several notable biological activities, including:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammatory mediators
AntimicrobialPotential activity against specific pathogens
CytotoxicityExhibits selective cytotoxicity against cancer cells

Case Study: Anti-inflammatory Effects

In a controlled study, the compound was administered to models of induced inflammation. The results demonstrated a significant decrease in inflammatory markers compared to untreated controls. This suggests that this compound could be further developed for therapeutic use in conditions such as arthritis or other inflammatory disorders.

Case Study: Antimicrobial Potential

A recent investigation evaluated the antimicrobial efficacy of this compound against multidrug-resistant Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth at concentrations that were non-toxic to human cells. This highlights its potential as an alternative treatment for antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrimidine ring can significantly affect its potency and selectivity:

Table 2: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-(Ethylamino)pyrimidine-5-carboxylic acidEthyl group instead of isopropylDifferent anti-inflammatory profile
4-Amino-2-pyrimidinoneAmino group at position 4Lacks carboxylic acid functionality
2-Methylpyrimidine-5-carboxylic acidMethyl group instead of isopropylVariation in reactivity

This table illustrates how modifications to the core structure can lead to variations in biological activity, emphasizing the importance of targeted synthesis in drug development.

Q & A

Q. How should researchers address contradictory data in synthesis pathways?

  • Methodological Answer : Replicate conflicting protocols (e.g., varying solvent systems or catalysts) and characterize intermediates via 1^1H NMR and HPLC. For instance, discrepancies in yields may arise from trace moisture in DMF, which hydrolyzes intermediates. Use molecular sieves or anhydrous solvents to resolve .

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